molecular formula C12H16FNS B13268950 N-(3-fluoro-4-methylphenyl)thian-4-amine

N-(3-fluoro-4-methylphenyl)thian-4-amine

Cat. No.: B13268950
M. Wt: 225.33 g/mol
InChI Key: KZRHQWBENHGFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)thian-4-amine is an organic compound with the molecular formula C₁₂H₁₆FNS It is a derivative of thian-4-amine, where the phenyl ring is substituted with a fluoro and a methyl group at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)thian-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with thian-4-amine under specific conditions. One common method includes the use of a suitable solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)thian-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial studies, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-fluoro-2-methylphenyl)thian-4-amine
  • N-(3-fluoro-4-methylphenyl)thiolan-3-amine

Uniqueness

N-(3-fluoro-4-methylphenyl)thian-4-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs.

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16FNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KZRHQWBENHGFGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCSCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.